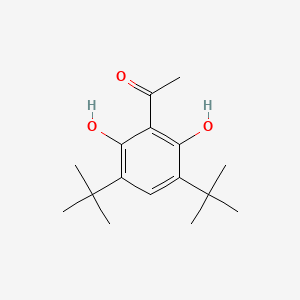
1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C16H24O3. It is characterized by the presence of two tert-butyl groups and two hydroxyl groups attached to a phenyl ring, along with an ethanone group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-ditert-butyl-2,6-dihydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and strong acids.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The ethanone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .
Comparison with Similar Compounds
2,6-Ditert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
Uniqueness: 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-(3,5-ditert-butyl-2,6-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-9(17)12-13(18)10(15(2,3)4)8-11(14(12)19)16(5,6)7/h8,18-19H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPHIAZSZWIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1O)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
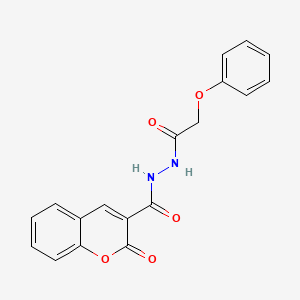
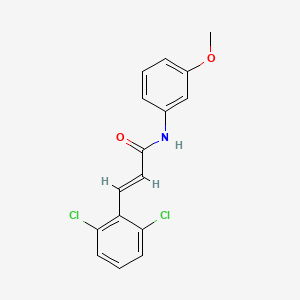
![1-[(2-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE](/img/structure/B5770599.png)
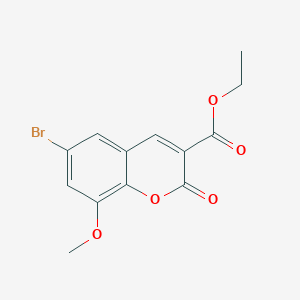
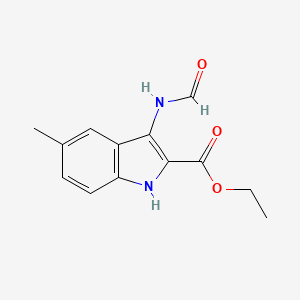
![methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B5770610.png)
![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)
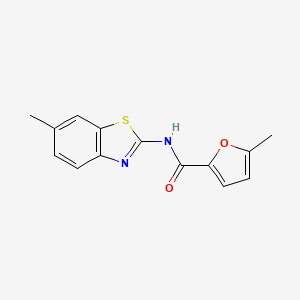
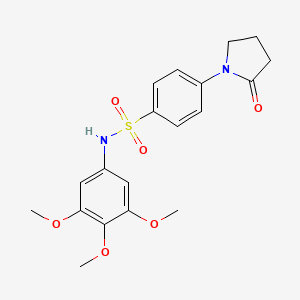
![4-fluoro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5770656.png)
![2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B5770661.png)
![N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5770664.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)
